2'-Deoxy-5'-o-thiophosphonocytidine

Description

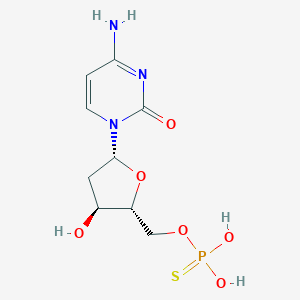

2'-Deoxy-5'-O-thiophosphonocytidine is a modified nucleoside derivative where the 2'-hydroxyl group of the ribose moiety is replaced with hydrogen (2'-deoxy), and the 5'-phosphate group is substituted with a thiophosphonate moiety. This modification confers unique biochemical properties, such as enhanced metabolic stability and resistance to enzymatic degradation, making it valuable in therapeutic oligonucleotide design . The thiophosphonate group replaces one oxygen atom in the phosphate backbone with sulfur, altering electronic properties and steric bulk compared to natural phosphates .

Properties

CAS No. |

115401-96-2 |

|---|---|

Molecular Formula |

C9H14N3O6PS |

Molecular Weight |

323.27 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H14N3O6PS/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20)/t5-,6+,8+/m0/s1 |

InChI Key |

FHBXKBNKQMSUIJ-SHYZEUOFSA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |

Synonyms |

S(dC)28 Sd(C)28 SdC28 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

5′-Methylenephosphonate Derivatives

- Example : 2′-O-Methyl-thymidine-5′-deoxy-5′-methylenephosphonate (ss-siRNA 37) .

- Key Differences: The methylenephosphonate group introduces a carbon-phosphorus (C-P) bond instead of the oxygen-phosphorus (O-P) bond in natural phosphates. Bioactivity: ss-siRNA 37 showed 7–10-fold lower potency (IC₅₀ = 15 nM) compared to unmodified siRNA due to steric and electronic mismatches in RNA-induced silencing complex (RISC) binding .

5′-Thiophosphate Derivatives

- Example : 2',5'-Dideoxy-5'-thio-Cytosine thiophosphoramidite .

- Key Differences :

- The thiophosphate group replaces an oxygen atom with sulfur (P-S bond), enhancing nuclease resistance while maintaining a negative charge similar to natural phosphates .

- Synthesis : Requires specialized thiophosphoramidite reagents, as seen in the synthesis of 2',5'-dideoxy-5'-thio-thymidine derivatives .

- Applications : Used in antisense oligonucleotides for improved pharmacokinetics .

5-Azacytidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.